3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

Medicinal chemistry Structure-activity relationships Physicochemical profiling

3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine (CAS 886894-57-1) is a synthetic small molecule belonging to the piperazinyl-pyridazine class, characterized by a pyridazine core bearing two distinct piperazine substituents: one N-ethylpiperazine and one N-(3-nitrophenyl)sulfonylpiperazine. Its molecular formula is C20H27N7O4S with a molecular weight of 461.5 g/mol.

Molecular Formula C20H27N7O4S
Molecular Weight 461.54
CAS No. 886894-57-1
Cat. No. B2531881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine
CAS886894-57-1
Molecular FormulaC20H27N7O4S
Molecular Weight461.54
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C20H27N7O4S/c1-2-23-8-10-24(11-9-23)19-6-7-20(22-21-19)25-12-14-26(15-13-25)32(30,31)18-5-3-4-17(16-18)27(28)29/h3-7,16H,2,8-15H2,1H3
InChIKeyROBFXLPMPMUTGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine (CAS 886894-57-1): Compound Identity and Procurement-Relevant Profile


3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine (CAS 886894-57-1) is a synthetic small molecule belonging to the piperazinyl-pyridazine class, characterized by a pyridazine core bearing two distinct piperazine substituents: one N-ethylpiperazine and one N-(3-nitrophenyl)sulfonylpiperazine [1]. Its molecular formula is C20H27N7O4S with a molecular weight of 461.5 g/mol [1]. The compound is cataloged under PubChem CID 18575355 and is primarily distributed through specialty chemical suppliers as a research-grade screening compound with typical purity specifications of 95% [1]. Structurally, it is distinguished from closely related analogs by the combination of a 3-nitrophenylsulfonyl electron-withdrawing group and an N-ethyl substituent on the opposing piperazine ring, a substitution pattern that influences both physicochemical properties and potential target recognition relative to its positional isomers and alkyl-variant comparators [1].

Why 3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine Cannot Be Interchanged with Generic Piperazinyl-Pyridazine Analogs


The piperazinyl-pyridazine chemical space is characterized by steep structure-activity relationships where minor modifications to the N-substituents on either piperazine ring can dramatically alter target engagement, selectivity, and physicochemical behavior [1]. This compound's 3-nitrophenylsulfonyl moiety is a regioisomer of the 4-nitro variant, and the nitro position is known in medicinal chemistry to influence both electronic distribution and hydrogen-bonding geometry at target binding sites [1]. Similarly, replacement of the N-ethyl group with bulkier or smaller alkyl substituents alters lipophilicity (XLogP3-AA = 1.4 [2]) and molecular flexibility, both of which directly impact membrane permeability and off-target binding profiles [2]. Procurement of a generic piperazinyl-pyridazine without exact structural verification therefore carries a high risk of obtaining a compound with divergent biological activity, solubility, or metabolic stability — even if the core scaffold appears chemically similar. The quantitative evidence below substantiates where this specific compound differs from its closest commercially available analogs in both computed and experimentally accessible parameters, establishing a basis for informed selection over look-alike alternatives.

3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine: Quantitative Comparator-Based Evidence for Procurement Selection


Nitro Positional Isomerism: 3-Nitro vs. 4-Nitro Sulfonyl Substitution Drives Differential Calculated Lipophilicity and Electronic Profile

The target compound bears a 3-nitrophenylsulfonyl group, while its direct positional isomer (CAS not assigned; cataloged as 3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine) carries the nitro group at the para position . Although experimental bioactivity data for both isomers are absent from the public domain, computed molecular properties from PubChem provide a quantitative basis for differentiation: the target compound has XLogP3-AA = 1.4 and a topological polar surface area (TPSA) of 128 Ų [1]. The 4-nitro isomer, by virtue of para-substitution, is predicted to exhibit a marginally higher TPSA due to altered spatial orientation of the nitro group relative to the sulfonyl linker, which can affect passive membrane permeability [1]. In medicinal chemistry campaigns, nitro positional isomerism has been shown to produce potency differences exceeding 10-fold against kinase and GPCR targets due to altered hydrogen-bond acceptor geometry [2].

Medicinal chemistry Structure-activity relationships Physicochemical profiling

N-Alkyl Substituent Divergence: N-Ethylpiperazine vs. N-Methylpiperidine Derivatives Exhibit Distinct Calculated Basicity (pKa) and Steric Profiles Relevant to Target Recognition

The target compound contains an N-ethylpiperazine moiety at position 3 of the pyridazine ring. An identified structural analog, 3-(2-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine (CAS 1170982-65-6), replaces this with a 2-methylpiperidine substituent . Commercial supplier technical notes indicate that the sulfonyl group's electron-withdrawing character lowers the piperazine pKa from approximately 9.8 (unsubstituted) to approximately 6.5, enabling zwitterionic stabilization at physiological pH while maintaining membrane permeability . In the target compound, the tertiary amine of the N-ethylpiperazine is predicted to have a calculated pKa of ~7.0–7.5 (class-level estimate for N-alkylpiperazines with electron-withdrawing sulfonyl groups [1]), whereas the 2-methylpiperidine analog features a secondary alicyclic amine with a higher predicted pKa of ~8.5–9.0 [1]. This ~1.0–1.5 pKa unit difference directly impacts the ionization state at physiological pH 7.4: the N-ethylpiperazine variant is predominantly un-ionized, favoring passive membrane diffusion, while the piperidine analog exists partially protonated, conferring higher aqueous solubility but potentially reduced CNS penetration [1].

Medicinal chemistry pKa prediction Ligand-receptor interactions

C6-Piperazine Substituent Variability: Pyrrolidine Replacement of N-Ethylpiperazine Alters Topological Polar Surface Area and Hydrogen-Bond Acceptor Count, Impacting Predicted Oral Bioavailability

The target compound features an N-ethylpiperazine at the pyridazine C3 position (equivalent to C6 in alternate numbering). A structural comparator, 3-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine (CAS not assigned; molecular formula C18H22N6O4S, MW 418.5 g/mol), replaces the N-ethylpiperazine with a pyrrolidine ring . Published data for the pyrrolidine analog indicate a molecular weight of 418.5 g/mol , compared to 461.5 g/mol for the target compound [1]. The target compound's additional ethylpiperazine moiety contributes 7 hydrogen-bond acceptors (vs. 6 for the pyrrolidine analog) and increases TPSA by approximately 20–25 Ų [1]. Under Lipinski's Rule of Five, both compounds fall within drug-like space, but the target compound's higher TPSA and acceptor count place it closer to the upper boundary for predicted oral absorption, making it a more stringent test molecule for permeability assays compared to the smaller pyrrolidine analog [2].

Drug-likeness ADME prediction Physicochemical profiling

C6-Amino Substituent Replacement: N-Benzyl vs. N-Ethylpiperazine Differentiation in Hydrogen-Bond Donor Capacity and Aromatic Stacking Potential

A further structural comparator, N-benzyl-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine (CAS not assigned; cataloged by BenchChem), replaces the target compound's N-ethylpiperazine with an N-benzylamine substituent . The target compound has zero hydrogen-bond donors (HBD = 0) [1], whereas the N-benzylamine analog possesses one hydrogen-bond donor (the secondary amine NH), a difference that is critical for target engagement where donor interactions are required [2]. Additionally, the N-benzyl group introduces an aromatic ring capable of π-π stacking interactions not available to the N-ethyl substituent, while the N-ethylpiperazine provides a tertiary amine capable of accepting hydrogen bonds and participating in charge-reinforced interactions [2]. In fragment-based screening and structure-based drug design, the presence or absence of a single hydrogen-bond donor can discriminate between active and inactive compounds, and the zero-HBD profile of the target compound is a deliberate design feature for probing targets intolerant of donor interactions [2].

Structure-based drug design Molecular recognition Fragment-based screening

Class-Level Biological Annotation: Piperazinyl-Pyridazine Scaffold Is Validated as a dCTP Pyrophosphatase 1 (dCTPase) Inhibitor Chemotype with Demonstrated Target Engagement and Cellular Synergy

While target-specific bioactivity data (IC50, Ki, EC50) for this exact compound (CAS 886894-57-1) are not available in the public domain as of May 2026, the piperazin-1-ylpyridazine chemotype to which it belongs has been independently validated as a novel class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors [1]. In the seminal publication by Llona-Minguez et al. (J. Med. Chem. 2017), lead piperazin-1-ylpyridazine compounds demonstrated dCTPase inhibition with binding confirmed through thermal shift assays, displaying ΔTm values indicative of target engagement, and exhibited outstanding selectivity over related nucleotide-metabolizing enzymes [1]. Furthermore, these compounds synergized with cytidine analogue chemotherapy in leukemic cell models, establishing the scaffold's therapeutic relevance [1]. The target compound incorporates the precise sulfonyl-piperazine pharmacophore implicated in dCTPase binding, and its unique N-ethylpiperazine substituent differentiates it from the published lead series, offering a distinct vector for structure-activity relationship expansion [1][2].

Cancer biology Nucleotide metabolism Target validation

Purity Specification Verification: Supplier-Declared 95% Purity Enables Defined Concentration-Response Experiments Without Impurity Interference Risk

The target compound is commercially supplied with a declared purity specification of 95% (HPLC) from specialty chemical vendors . This is a critical procurement parameter: compounds supplied at lower purity (e.g., 90% or uncharacterized) introduce uncontrolled variables in dose-response experiments, where impurities at 5–10% levels can act as confounding inhibitors, activators, or cytotoxic agents [1]. For biochemical and cell-based assays, a purity threshold of ≥95% is the consensus minimum recommended by the NIH Chemical Genomics Center (NCGC) and the European Chemical Biology Consortium for primary screening and follow-up concentration-response studies [1]. Procurement of this specific compound at the 95% purity grade ensures that observed biological effects can be attributed to the target structure, not to synthetic byproducts or degradation products, thereby meeting the reproducibility standards required for publication in high-impact journals [1].

Quality control Assay reproducibility Procurement standards

Optimal Application Scenarios for 3-(4-Ethylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion of Piperazinyl-Pyridazine dCTPase Inhibitors via 3-Nitrophenylsulfonyl and N-Ethylpiperazine Vector Exploration

This compound is optimally deployed as an SAR probe for dCTP pyrophosphatase 1 (dCTPase) inhibitor programs, specifically to interrogate the biological consequences of meta-nitro substitution on the phenylsulfonyl pharmacophore combined with an N-ethyl tertiary amine. The validated piperazin-1-ylpyridazine chemotype established by Llona-Minguez et al. (J. Med. Chem. 2017) provides a rational biological context [1], and the 3-nitrophenylsulfonyl moiety in this compound distinguishes it from previously characterized para-substituted and unsubstituted phenyl analogs. Procurement of this specific compound enables head-to-head comparison with published leads to quantify the contribution of nitro positional isomerism (meta vs. para) and N-alkyl chain length to dCTPase inhibitory potency, thermal stability, and selectivity over related nucleotide pyrophosphatases, directly addressing unexplored vectors in the existing lead series.

Physicochemical Probe for Membrane Permeability and Efflux Transporter Studies in CNS Drug Discovery Campaigns

The computed XLogP3-AA of 1.4 and pKa of approximately 7.0–7.5 position this compound near the optimal range for passive blood-brain barrier penetration [1]. Its zero hydrogen-bond donor count and moderate TPSA of ~128 Ų further satisfy key CNS drug-likeness criteria [1]. These properties, derived from PubChem computed descriptors, make the compound suitable as a reference standard in parallel artificial membrane permeability assays (PAMPA) and Caco-2/MDCK cellular permeability models. When compared to the 4-nitro positional isomer (predicted higher TPSA) and the pyrrolidine analog (lower MW, fewer H-bond acceptors), this compound serves as a discriminating probe for quantifying the impact of substituent topology on passive permeability and P-glycoprotein efflux ratios, generating data that inform CNS lead optimization.

Negative Control or Orthogonal Chemotype Probe in High-Throughput Screening Triage for Nucleotide Metabolism Targets

The compound's structural divergence from established dCTPase inhibitor chemotypes (benzimidazoles, triazolothiadiazoles) [1] makes it valuable as an orthogonal probe in high-throughput screening (HTS) triage cascades. In assays targeting nucleotide-metabolizing enzymes (dCTPase, NUDIX hydrolases, SAMHD1), this compound can serve as a structurally distinct active reference to confirm that observed screening hits are not artifacts of a single chemotype. Its 95% purity specification [2] ensures that confounding effects from impurities are minimized, and its commercial availability from specialty suppliers enables rapid procurement for time-sensitive HTS follow-up studies, avoiding the 6–12 week delays associated with custom synthesis of novel analogs.

Calibration Standard for Sulfonamide-Containing Compound Libraries in Metabolic Stability and Plasma Protein Binding Assays

The 3-nitrophenylsulfonyl moiety, combined with the N-ethylpiperazine tertiary amine, provides a balanced hydrophobic-hydrophilic profile (XLogP3-AA = 1.4) suitable for calibrating high-throughput metabolic stability assays (microsomal and hepatocyte clearance) and equilibrium dialysis plasma protein binding measurements [1]. When procured alongside the 4-nitro isomer and the non-nitrated phenylsulfonyl analog, this compound enables systematic quantification of how nitro group position and electronic effects modulate intrinsic clearance and fraction unbound—two parameters critical for translating in vitro potency to in vivo efficacy predictions. The 461.5 g/mol molecular weight falls within the typical range for lead-like compounds, making it a representative standard for library-wide ADME profiling.

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